molecular formula C8H11NO2 B8667161 Cyclohexylcarbonyl isocyanate

Cyclohexylcarbonyl isocyanate

Cat. No.: B8667161
M. Wt: 153.18 g/mol
InChI Key: OBDABCRPZWESIL-UHFFFAOYSA-N
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Description

Cyclohexylcarbonyl isocyanate (C₈H₁₁NO₂) is an organic compound featuring an isocyanate (-NCO) group attached to a cyclohexylcarbonyl moiety. The cyclohexylcarbonyl group introduces steric and electronic effects that modulate the reactivity of the -NCO group, influencing its applications in polymer synthesis, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

cyclohexanecarbonyl isocyanate

InChI

InChI=1S/C8H11NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h7H,1-5H2

InChI Key

OBDABCRPZWESIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isocyanates

Structural and Functional Differences

The reactivity of isocyanates is governed by the -NCO group, which undergoes addition reactions with active hydrogen-containing compounds (e.g., alcohols, amines) . Substituents on the isocyanate backbone significantly alter reactivity, solubility, and toxicity. Below is a comparative analysis:

Table 1: Key Properties of Selected Isocyanates
Compound Molecular Formula CAS No. Functional Groups Key Hazards (GHS)
Cyclohexyl isocyanate C₇H₁₁NO 3173-53-3 -NCO, cyclohexyl Flammable, inhalation poison
Cyclopentyl isocyanate C₆H₉NO 3173-54-4 -NCO, cyclopentyl Irritant, toxic
Chlorosulfonyl isocyanate ClSO₂NCO 1189-71-5 -NCO, -SO₂Cl Corrosive, releases HCl
Hexamethylene diisocyanate C₈H₁₂N₂O₂ 822-06-0 Two -NCO groups, aliphatic Sensitizer, respiratory hazard
Cyclopropanecarbonyl isocyanate C₅H₅NO₂ 67027-62-1 -NCO, cyclopropanecarbonyl Limited data; inferred high reactivity

Reactivity Trends

  • Electrophilicity : Electron-withdrawing groups (e.g., carbonyl in cyclohexylcarbonyl isocyanate) increase the electrophilicity of the -NCO group, accelerating reactions with nucleophiles like hydroxyl (-OH) or amine (-NH₂) groups .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) hinder reaction rates compared to smaller groups (e.g., methyl) .
  • Multi-Functional Isocyanates: Diisocyanates (e.g., hexamethylene diisocyanate) enable crosslinking in polyurethane synthesis, whereas mono-isocyanates (e.g., cyclohexyl isocyanate) are used for terminal functionalization .

Q & A

Q. What are the standard synthetic routes for preparing cyclohexylcarbonyl isocyanate, and how are reaction conditions optimized?

this compound is typically synthesized via the reaction of cyclohexylcarbonyl chloride with sodium cyanate or through phosgenation of cyclohexylamine derivatives. Coordination polymerization using half-titanocene catalysts has also been employed for controlled molecular weight distribution in copolymer synthesis. Optimization involves monitoring reaction temperature (e.g., maintaining 0–5°C for exothermic reactions) and stoichiometric ratios to minimize side products like ureas. Solvent choice (e.g., anhydrous tetrahydrofuran) and inert atmospheres are critical to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., 1^1H and 13^{13}C NMR to identify isocyanate proton absence and carbonyl signals).
  • FT-IR Spectroscopy : To detect the characteristic N=C=O stretching vibration (~2270 cm1^{-1}).
  • Chromatography (GPC/HPLC) : For purity assessment and molecular weight analysis.
  • Thermal Analysis (DSC/TGA) : To evaluate decomposition temperatures and stability. Cross-validation using multiple methods ensures accuracy, especially when distinguishing between monomeric and oligomeric forms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its high toxicity (inhalation hazard) and flammability:

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, respirators).
  • Store under inert gas (argon/nitrogen) at ≤4°C to prevent polymerization.
  • Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap/water for ≥15 minutes. Documented protocols from regulatory standards like DOT 49CFR172.101 should be followed .

Q. How does the reactivity of this compound compare to aliphatic or aromatic isocyanates in organic synthesis?

this compound exhibits moderate reactivity due to steric hindrance from the cyclohexyl group. Unlike aromatic isocyanates (e.g., toluene diisocyanate), it reacts slower with nucleophiles like amines or alcohols but avoids unwanted side reactions such as dimerization. Reactivity can be enhanced using catalysts like dibutyltin dilaurate in urethane formation .

Q. What are the recommended storage conditions to maintain this compound stability?

Store in amber glass containers under inert gas to prevent moisture absorption and thermal degradation. Stabilizers like phosphoric acid derivatives (0.1–1% w/w) may be added to inhibit polymerization. Regular monitoring via FT-IR or titration ensures integrity during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in characterization data, such as discrepancies between NMR and mass spectrometry results?

Contradictions often arise from sample impurities or isomerization. For example, trace moisture may hydrolyze isocyanate to urea, altering NMR peaks. Strategies include:

  • Repetitive purification : Column chromatography or recrystallization.
  • High-resolution MS : To distinguish between molecular ion peaks and adducts.
  • Dynamic NMR : To detect conformational changes in solution. Cross-referencing with X-ray crystallography data (if available) provides definitive structural confirmation .

Q. What experimental strategies enable precise control over molecular weight and polydispersity in this compound-based polymers?

Coordination polymerization using half-titanocene catalysts (e.g., Cp*TiCl3_3) allows controlled chain growth. Key parameters:

  • Monomer-to-initiator ratio : Directly influences molecular weight.
  • Temperature : Lower temperatures (e.g., –30°C) reduce chain-transfer reactions.
  • Solvent polarity : Non-polar solvents (e.g., hexane) favor narrow polydispersity (Đ < 1.2). Real-time monitoring via in-situ FT-IR ensures reaction progression .

Q. How does this compound stability vary under extreme conditions (e.g., high humidity, UV exposure)?

Accelerated stability studies reveal:

  • Humidity : Hydrolysis occurs within hours at >60% relative humidity, forming cyclohexylcarbonyl urea.
  • UV Light : Promotes radical-mediated polymerization; amber glass or UV stabilizers (e.g., benzotriazoles) mitigate this.
  • Thermal Stress : Decomposes above 150°C, releasing CO2_2 and cyclohexylamine. TGA data show a two-stage decomposition profile .

Q. What methodologies are used to assess the biological toxicity of this compound in occupational exposure studies?

  • In vitro assays : LC50_{50} determination using human bronchial epithelial cells.
  • IgE antibody analysis : ImmunoCAP assays to detect sensitization, as seen in methylenediphenyl diisocyanate studies.
  • Animal models : Rodent inhalation studies to quantify pulmonary inflammation biomarkers (e.g., IL-6, TNF-α). Correlate findings with occupational asthma clinical data .

Q. How can this compound be leveraged in drug development or advanced material synthesis?

  • Medicinal chemistry : As a chiral building block for urea-based protease inhibitors.
  • Materials science : In polyurethane elastomers with enhanced thermal stability (Tg_g > 100°C) or self-healing hydrogels via reversible isocyanate-amine linkages.
  • Biopolymer functionalization : Covalent conjugation to proteins or polysaccharides for targeted drug delivery systems .

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